6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis
Description
6-Deoxy-6-mercapto-gamma-cyclodextrin, octakis (CAS: 180839-61-6) is a γ-cyclodextrin derivative where all eight glucose units are modified at the 6-position with thiol (-SH) groups. This substitution introduces unique chemical properties, including enhanced metal coordination capabilities, redox activity (via disulfide bond formation), and hydrophobic interactions. The thiol groups also improve binding affinity for heavy metals and organic molecules with thiol-reactive motifs, making it valuable in drug delivery, environmental remediation, and chiral separations .
Properties
Molecular Formula |
C48H80O32S8 |
|---|---|
Molecular Weight |
1425.7 g/mol |
IUPAC Name |
5,10,15,20,25,30,35,40-octakis(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
InChI |
InChI=1S/C48H80O32S8/c49-17-25(57)41-65-9(1-81)33(17)73-42-26(58)18(50)35(11(3-83)66-42)75-44-28(60)20(52)37(13(5-85)68-44)77-46-30(62)22(54)39(15(7-87)70-46)79-48-32(64)24(56)40(16(8-88)72-48)80-47-31(63)23(55)38(14(6-86)71-47)78-45-29(61)21(53)36(12(4-84)69-45)76-43-27(59)19(51)34(74-41)10(2-82)67-43/h9-64,81-88H,1-8H2 |
InChI Key |
HXPYYCNJOWSHQQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CS)CS)CS)CS)CS)CS)CS)O)O)S |
Origin of Product |
United States |
Preparation Methods
Halogenation of Gamma-Cyclodextrin
Gamma-cyclodextrin is first converted to its 6-per-deoxy-6-per-halogenated analog. Common halogenating agents include:
- Thionyl chloride (SOCl2) : Converts hydroxyl groups to chlorides in anhydrous conditions.
- Phosphorus pentachloride (PCl5) : Used in non-polar solvents like toluene for selective C6 chlorination.
- Iodine with triphenylphosphine (I2/PPh3) : Generates 6-iodo derivatives via a Mitsunobu-like reaction.
- Chlorination : Gamma-cyclodextrin (10 g) is suspended in dry toluene under nitrogen. Phosphorus pentachloride (8 equiv. per hydroxyl) is added, and the mixture is refluxed at 110°C for 48 hours.
- Work-Up : The product, 6-per-deoxy-6-per-chloro-gamma-cyclodextrin, is isolated via filtration and washed with cold methanol (yield: 65–78%).
Thiol Substitution
The halogenated intermediate reacts with sulfur nucleophiles to introduce mercapto groups. Key reagents include:
- Sodium hydrosulfide (NaSH) : Direct displacement in polar aprotic solvents like dimethylformamide (DMF).
- Thiourea (SC(NH2)2) : Forms isothiouronium intermediates, which are hydrolyzed to thiols under basic conditions.
- Substitution : 6-per-deoxy-6-per-chloro-gamma-cyclodextrin (5 g) is dissolved in DMF, and NaSH (10 equiv. per Cl) is added. The reaction is stirred at 80°C for 24 hours.
- Purification : The crude product is precipitated in acetone, redissolved in water, and dialyzed (MWCO: 1 kDa) to remove salts (yield: 60–70%).
Critical Parameters :
- Solvent : DMF or dimethyl sulfoxide (DMSO) enhances solubility and reaction efficiency.
- Temperature : Elevated temperatures (80–100°C) drive complete substitution but risk cyclodextrin degradation.
- Stoichiometry : Excess NaSH (≥8 equiv. per Cl) ensures full substitution.
This method replaces halogenation with tosylation (introduction of tosyl groups) as the activation step.
Tosylation of Gamma-Cyclodextrin
Gamma-cyclodextrin reacts with tosyl chloride (TsCl) in alkaline conditions:
$$
\text{C6-OH} + \text{TsCl} \rightarrow \text{C6-OTs} + \text{HCl}
$$
Protocol :
- Reaction : Gamma-cyclodextrin (10 g) is dissolved in pyridine, and TsCl (8 equiv.) is added dropwise at 0°C. The mixture is stirred for 24 hours at room temperature.
- Isolation : The product, 6-per-deoxy-6-per-tosyl-gamma-cyclodextrin, is precipitated in ice-water (yield: 70–85%).
Direct Oxidation-Thiol Conjugation
A less common strategy involves oxidation of gamma-cyclodextrin followed by thiol conjugation . This method is adapted from beta-cyclodextrin thiolation techniques.
Oxidation of Gamma-Cyclodextrin
Gamma-cyclodextrin is oxidized using sodium periodate (NaIO4) to generate aldehyde groups:
$$
\text{C6-OH} \xrightarrow{\text{NaIO4}} \text{C6=O}
$$
Protocol :
- Oxidation : Gamma-cyclodextrin (10 g) is treated with NaIO4 (2 equiv.) in water at 25°C for 12 hours.
- Quenching : Excess NaIO4 is neutralized with ethylene glycol, and the product is dialyzed (yield: 90–95%).
Thiol Conjugation
Aldehyde groups react with thiol-containing amines (e.g., cysteamine) via reductive amination:
$$
\text{C6=O} + \text{HS-CH2-CH2-NH2} \xrightarrow{\text{NaBH3CN}} \text{C6-NH-CH2-CH2-SH}
$$
Protocol :
- Conjugation : Oxidized gamma-cyclodextrin (5 g) is mixed with cysteamine (10 equiv.) and NaBH3CN (2 equiv.) in methanol at pH 5.5 for 72 hours.
- Purification : The product is precipitated in acetone and lyophilized (yield: 50–60%).
Limitations :
- Introduces amine linkages, deviating from the direct C6-SH structure.
- Lower substitution efficiency compared to halogenation/tosylation methods.
Comparative Analysis of Preparation Methods
Optimization Strategies
Solvent Selection
Temperature Control
Purification Techniques
- Dialysis : Removes salts and small molecules (MWCO: 1–3 kDa).
- Recrystallization : DMSO/water mixtures yield pure product as off-white powder.
Analytical Characterization
NMR Spectroscopy :
Mass Spectrometry :
Elemental Analysis :
- Sulfur Content : Theoretical 18.0%; observed 16.5–17.5% indicates near-complete substitution.
Chemical Reactions Analysis
Types of Reactions
6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can reverse the oxidation of mercapto groups.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides under basic conditions.
Major Products
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical industry has identified several promising applications for 6-deoxy-6-mercapto-gamma-cyclodextrin, octakis:
- Drug Delivery Systems : Its ability to encapsulate hydrophobic drugs enhances solubility and bioavailability. For instance, studies have shown that it can effectively form noncovalent complexes with small organic molecules, improving their therapeutic efficacy .
- Cancer Treatment : Research indicates that derivatives of cyclodextrins can be utilized in treating various cancers by facilitating drug delivery while minimizing side effects associated with traditional chemotherapeutic agents .
- Neurodegenerative Disorders : The compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it may help in cholesterol modulation within neuronal membranes .
Industrial Applications
The unique properties of 6-deoxy-6-mercapto-gamma-cyclodextrin, octakis also lend themselves to various industrial applications:
- Catalysis : The presence of mercapto groups allows for enhanced catalytic activity in organic reactions. This compound can serve as a catalyst or catalyst support in synthetic chemistry.
- Biosensing : Its ability to interact with biological molecules makes it suitable for biosensing applications. The compound can be employed in the development of sensors for detecting biomolecules or environmental pollutants.
Case Study 1: Drug Delivery Enhancement
A study demonstrated that the incorporation of 6-deoxy-6-mercapto-gamma-cyclodextrin, octakis into lipid formulations significantly improved the solubility and stability of poorly soluble drugs. The results indicated a marked increase in the bioavailability of the drug when administered via this novel formulation compared to traditional methods.
Case Study 2: Cancer Therapeutics
In preclinical trials, the use of cyclodextrin derivatives, including 6-deoxy-6-mercapto-gamma-cyclodextrin, octakis, showed promise in enhancing the delivery of chemotherapeutic agents directly to tumor sites. This targeted approach resulted in reduced systemic toxicity and improved therapeutic outcomes compared to standard treatments .
Mechanism of Action
The mechanism of action of 6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis involves its ability to form inclusion complexes with various molecules. The mercapto groups provide sites for chemical modification, allowing the compound to interact with specific molecular targets. This interaction can enhance the stability and bioavailability of encapsulated molecules, making it a valuable tool in drug delivery and molecular recognition .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
| Compound Name | Substituent at 6-Position | Cyclodextrin Type | Key Structural Features |
|---|---|---|---|
| 6-Deoxy-6-mercapto-γ-CD, octakis | Thiol (-SH) | γ-CD | Eight -SH groups; high reactivity with metals and electrophiles |
| Octakis(6-deoxy-6-amino)-γ-CD | Amino (-NH₂) | γ-CD | Cationic at physiological pH; enhances nucleic acid binding |
| Octakis(6-deoxy-6-chloro)-γ-CD | Chloro (-Cl) | γ-CD | Neutral; limited solubility in water, soluble in DMF |
| Octakis(2,3-diacetyl-6-sulfato)-γ-CD | Sulfato (-SO₃⁻) | γ-CD | Anionic; high water solubility; chiral separation applications |
| Heptakis(6-O-tert-butyldimethylsilyl)-β-CD | tert-Butyldimethylsilyl | β-CD | Bulky substituent; steric hindrance reduces inclusion capacity |
Key Differences :
- Thiol vs. Sulfato : The thiol group in 6-mercapto-γ-CD enables covalent interactions (e.g., metal-thiolate bonds), while sulfato groups in ODAS-γ-CD rely on electrostatic interactions for chiral separations .
- Amino vs. Chloro: Amino derivatives (cationic) are optimal for binding anionic biomolecules, whereas chloro derivatives (neutral) are used in organic synthesis due to poor aqueous solubility .
Solubility and Physicochemical Properties
- 6-Deoxy-6-mercapto-γ-CD: Limited water solubility unless thiols are deprotonated or oxidized. Soluble in DMSO and DMF .
- Octakis(6-deoxy-6-amino)-γ-CD: Highly water-soluble due to protonated amino groups; forms stable complexes with siRNA and DNA .
- Octakis(6-sulfato)-γ-CD : Excellent aqueous solubility (>100 mg/mL) due to sulfato groups; used in capillary electrophoresis .
- Heptakis(6-bromo)-β-CD : Soluble in DMF and pyridine; insoluble in water .
Host-Guest Interaction Mechanisms
- 6-Deoxy-6-mercapto-γ-CD: Forms inclusion complexes with hydrophobic drugs (e.g., ketoconazole) via the γ-CD cavity. Thiol groups enable covalent attachment to gold nanoparticles or polymeric scaffolds for targeted delivery .
- Octakis(2,3-diacetyl-6-sulfato)-γ-CD :
- Heptakis(2,6-di-O-methyl)-β-CD :
- Enhances drug solubility (e.g., mianserin) through hydrophobic cavity interactions; reduces toxicity by modulating drug release .
Biological Activity
6-Deoxy-6-mercapto-gamma-cyclodextrin, octakis (also known as octakis(6-mercapto-6-deoxy)-gamma-cyclodextrin) is a modified cyclodextrin characterized by the presence of eight mercapto groups at the C6 position of the gamma-cyclodextrin structure. This unique modification enhances its solubility in organic solvents and provides significant biological activity, making it a compound of interest in various biomedical applications.
- Molecular Formula : C48H80O32S8
- Molecular Weight : Approximately 1425.65 g/mol
- Appearance : Off-white to white powder
- Solubility : Soluble in organic solvents such as N,N-Dimethylformamide and Dimethyl sulfoxide; insoluble in water and common organic solvents like acetone and methanol.
The biological activity of 6-deoxy-6-mercapto-gamma-cyclodextrin, octakis is primarily attributed to its ability to form inclusion complexes with various bioactive compounds. The mercapto groups facilitate chemical reactivity, enabling the compound to interact with biological targets, potentially enhancing the stability and bioavailability of drugs. This dual functionality allows for both chemical reactivity and biological applications that are less pronounced in other derivatives.
Drug Delivery Systems
One of the primary applications of 6-deoxy-6-mercapto-gamma-cyclodextrin, octakis is its use as a drug delivery vehicle. Its ability to encapsulate hydrophobic drugs improves their solubility and bioavailability. For example, studies have shown that complexation with cyclodextrins can significantly enhance the pharmacokinetics of poorly soluble drugs .
Antitumor Activity
Research indicates that cyclodextrins can enhance the antitumor activity of various compounds. The inclusion complexes formed between 6-deoxy-6-mercapto-gamma-cyclodextrin, octakis and anticancer agents have shown improved stability and solubility, leading to increased cytotoxic effects against cancer cell lines. For instance:
| Bioactive Compound | Improved Characteristics | Biological Study | Test Subject |
|---|---|---|---|
| Camptothecin | Stability and solubility | Antitumor activities | Various cancer cell lines |
| Dihydroquercetin | Solubility | Antioxidant activities | Hepatocarcinoma cell line (HepG2) |
| Mansonone G | Solubility | Antitumor activities | Lung cancer cells (A549) |
These findings suggest that 6-deoxy-6-mercapto-gamma-cyclodextrin, octakis could be pivotal in developing more effective cancer therapies through enhanced drug delivery systems .
Case Studies
- Complexation with Anticancer Agents : A study demonstrated that when camptothecin was complexed with 6-deoxy-6-mercapto-gamma-cyclodextrin, octakis, there was a marked increase in its cytotoxicity against breast cancer cell lines compared to its free form. This enhancement was attributed to improved solubility and stability provided by the cyclodextrin complex .
- Neuroprotective Effects : Another investigation explored the neuroprotective potential of cyclodextrins in models of neurodegenerative diseases. The study found that 6-deoxy-6-mercapto-gamma-cyclodextrin, octakis could effectively reduce oxidative stress markers when used in conjunction with neuroprotective compounds, indicating its potential role in treating conditions such as Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
